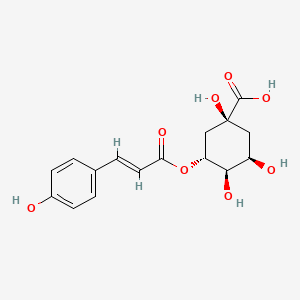

5-O-(E)-p-Coumaroylquinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(1S,3R,4R,5R)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O8/c17-10-4-1-9(2-5-10)3-6-13(19)24-12-8-16(23,15(21)22)7-11(18)14(12)20/h1-6,11-12,14,17-18,20,23H,7-8H2,(H,21,22)/b6-3+/t11-,12-,14-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMRSEYFENKXDIS-OTCYKTEZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)/C=C/C2=CC=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1899-30-5, 5746-55-4 | |

| Record name | P-Coumaroylquinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001899305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Coumaroylquinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005746554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-P-COUMAROYLQUINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C4BU5688G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to trans-5-O-(4-coumaroyl)-D-quinic Acid: Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-5-O-(4-coumaroyl)-D-quinic acid, a member of the hydroxycinnamoyl-quinic acid (HCQA) family, is a phenolic compound of significant interest in the fields of phytochemistry, pharmacology, and drug development. As an ester of p-coumaric acid and quinic acid, it serves as a key intermediate in the biosynthesis of chlorogenic acid, a widely studied natural product with diverse biological activities. The distribution of trans-5-O-(4-coumaroyl)-D-quinic acid in the plant kingdom is extensive, and its presence in various dietary sources makes it a relevant compound for human health research. This technical guide provides a comprehensive overview of its natural sources, quantitative distribution, analytical protocols, and its role in plant metabolic pathways.

Natural Sources and Distribution

trans-5-O-(4-coumaroyl)-D-quinic acid has been identified in a variety of plant species, often alongside its isomers (3- and 4-O-p-coumaroylquinic acid) and other related phenolic compounds. Its distribution varies significantly between plant species and even between different parts of the same plant.

Key Natural Sources:

-

Fruits: Notably abundant in the Prunus genus, including plums (Prunus domestica and Prunus salicina) and sweet cherries (Prunus avium). It is also found in apples (Malus domestica) and pears.

-

Vegetables: Chicory (Cichorium intybus) is a well-documented source of this compound, with its presence reported in both leaves and roots.

-

Herbal Plants: Tribulus terrestris has been shown to contain various p-coumaroylquinic acid derivatives, including the trans-5-O- isomer.

The concentration of trans-5-O-(4-coumaroyl)-D-quinic acid can be influenced by factors such as plant variety, maturity stage, growing conditions, and post-harvest handling.

Quantitative Data

The following tables summarize the quantitative data for p-coumaroylquinic acid isomers found in various natural sources. It is important to note that many studies quantify isomers collectively or may not differentiate between them.

Table 1: Quantitative Distribution of p-Coumaroylquinic Acid Isomers in Prunus Species

| Plant Species | Cultivar/Variety | Plant Part | 3-p-CQA (mg/100g FW) | 4-p-CQA (mg/100g FW) | 5-p-CQA (mg/100g FW) | Total p-CQAs (mg/100g FW) | Reference |

| Prunus salicina | 'Angeleno' | Flesh | 0.1 - 1.0 | 0.5 - 2.5 | ND - 0.5 | - | [1] |

| Prunus domestica | 'Stanley' | Flesh | 0.2 - 1.5 | 0.8 - 3.0 | ND - 0.8 | - | [1] |

| Prunus avium | 'Sweetheart' | Fruit | - | - | - | 5.0 - 15.0 | [1] |

ND: Not Detected, FW: Fresh Weight, p-CQA: p-coumaroylquinic acid

Table 2: Quantitative Distribution of p-Coumaroylquinic Acid Isomers in Other Plant Species

| Plant Species | Plant Part | 3-p-CQA (mg/g DW) | 4-p-CQA (mg/g DW) | 5-p-CQA (mg/g DW) | Total p-CQAs (mg/g DW) | Reference |

| Cichorium intybus | Leaves | 0.1 - 0.5 | 0.2 - 1.0 | 0.1 - 0.8 | - | |

| Tribulus terrestris | Aerial Parts | - | - | Present | - | [2] |

DW: Dry Weight

Biosynthetic Pathway

trans-5-O-(4-coumaroyl)-D-quinic acid is a key intermediate in the phenylpropanoid pathway, leading to the synthesis of chlorogenic acid (5-O-caffeoylquinic acid). The biosynthesis begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions.

Caption: Biosynthesis of Chlorogenic Acid via trans-5-O-(4-coumaroyl)-D-quinic acid.

Experimental Protocols

The extraction, isolation, and quantification of trans-5-O-(4-coumaroyl)-D-quinic acid from plant matrices require a systematic approach to ensure accuracy and reproducibility.

Extraction of Phenolic Compounds

Objective: To extract a broad range of phenolic compounds, including HCQAs, from the plant material.

Methodology:

-

Sample Preparation: Fresh plant material should be flash-frozen in liquid nitrogen and lyophilized to prevent enzymatic degradation. The dried material is then ground into a fine powder.

-

Solvent Extraction:

-

Weigh approximately 1 g of the powdered plant material into a centrifuge tube.

-

Add 10 mL of 80% aqueous methanol (v/v).

-

Vortex the mixture for 1 minute.

-

Sonication in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant.

-

Repeat the extraction process on the pellet twice more.

-

Pool the supernatants and evaporate the solvent under reduced pressure at 40°C.

-

Redissolve the dried extract in a known volume of 50% methanol for further analysis.

-

Isolation by Preparative HPLC

Objective: To isolate pure trans-5-O-(4-coumaroyl)-D-quinic acid from the crude extract for structural elucidation and bioactivity studies.

Methodology:

-

Column: A reversed-phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size) is suitable for preparative scale separation.

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

-

Gradient Program: Start with 5% B, increasing to 30% B over 40 minutes, then to 95% B over 5 minutes, hold for 5 minutes, and return to initial conditions.

-

-

Flow Rate: Typically 10-20 mL/min for a preparative column of this size.

-

Detection: UV detection at 310 nm, the characteristic absorbance maximum for p-coumaric acid derivatives.

-

Fraction Collection: Collect fractions corresponding to the peak of interest based on retention time, which should be predetermined using an analytical scale HPLC with a standard if available.

-

Purity Analysis: The purity of the isolated fraction should be confirmed by analytical HPLC-DAD and LC-MS.

Quantification by UPLC-MS/MS

Objective: To accurately quantify the concentration of trans-5-O-(4-coumaroyl)-D-quinic acid in the plant extract.

Methodology:

-

Chromatographic System: An Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS).

-

Column: A reversed-phase C18 UPLC column (e.g., 100 x 2.1 mm, 1.7 µm particle size).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

-

Gradient Program: A typical gradient would start at 5% B and increase to 50% B over a short run time (e.g., 5-10 minutes).

-

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for trans-5-O-(4-coumaroyl)-D-quinic acid. The precursor ion [M-H]⁻ is m/z 337. Characteristic product ions include m/z 191 (quinic acid) and m/z 163 (p-coumaric acid).

-

-

Quantification: Generate a calibration curve using a certified reference standard of trans-5-O-(4-coumaroyl)-D-quinic acid.

Caption: General workflow for the analysis of trans-5-O-(4-coumaroyl)-D-quinic acid.

Role in Plant Signaling

While trans-5-O-(4-coumaroyl)-D-quinic acid is primarily recognized as a metabolic intermediate, its precursor, p-coumaric acid, and other phenylpropanoids are known to be involved in plant responses to both biotic and abiotic stress. These compounds can accumulate in response to stressors and contribute to the plant's defense mechanisms. The phenylpropanoid pathway is a crucial component of the plant's stress response system.

Caption: Phenylpropanoid pathway in plant stress response.

Conclusion

trans-5-O-(4-coumaroyl)-D-quinic acid is a naturally occurring phenolic compound with a widespread distribution in the plant kingdom, particularly in fruits of the Prunus genus. Its role as a precursor to chlorogenic acid underscores its metabolic importance. The methodologies outlined in this guide provide a framework for the accurate extraction, isolation, and quantification of this compound, which is essential for further research into its potential pharmacological activities. Understanding the natural sources and analytical chemistry of trans-5-O-(4-coumaroyl)-D-quinic acid is a critical step in unlocking its potential for drug development and human health applications.

References

- 1. Identification of phenolic compounds in plum fruits (Prunus salicina L. and Prunus domestica L.) by high-performance liquid chromatography/tandem mass spectrometry and characterization of varieties by quantitative phenolic fingerprints - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

The Biosynthesis of p-Coumaroylquinic Acids: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of p-coumaroylquinic acids (pCQAs) in plants, intended for researchers, scientists, and professionals in drug development. pCQAs are a class of phenolic compounds synthesized through the phenylpropanoid pathway, which plays a crucial role in plant development and defense, and are noted for their significant antioxidant and anti-inflammatory properties. This document details the core enzymatic steps, from the initial conversion of phenylalanine to the final esterification with quinic acid. It includes a summary of quantitative data on enzyme kinetics, detailed experimental protocols for key assays, and visual representations of the biosynthetic and related signaling pathways to facilitate a deeper understanding of the metabolic network.

Introduction

p-Coumaroylquinic acids are esters formed between p-coumaric acid and quinic acid, with 5-O-p-coumaroylquinic acid being a common isomer. These compounds are widely distributed in the plant kingdom and are precursors to more complex phenolic compounds, including other caffeoylquinic acids (CQAs) and lignin.[1][2] The biosynthetic pathway is a branch of the well-characterized phenylpropanoid pathway, which is responsible for the synthesis of a wide array of secondary metabolites such as flavonoids, lignans, and stilbenes.[3] Understanding the biosynthesis of pCQAs is critical for metabolic engineering efforts aimed at enhancing their production in plants and for exploring their therapeutic potential.

The Core Biosynthetic Pathway

The synthesis of pCQAs originates from the aromatic amino acid L-phenylalanine, a product of the shikimate pathway. The core pathway involves a series of enzymatic reactions that modify the phenyl ring and activate the carboxyl group for esterification.

The General Phenylpropanoid Pathway: Phenylalanine to p-Coumaroyl-CoA

The initial steps of the pathway are shared among the biosynthesis of most phenylpropanoids.[3][4]

-

Phenylalanine Ammonia-Lyase (PAL): The pathway begins with the non-oxidative deamination of L-phenylalanine by PAL to produce trans-cinnamic acid. This is a key regulatory point in the phenylpropanoid pathway.

-

Cinnamate 4-Hydroxylase (C4H): Following its synthesis, trans-cinnamic acid is hydroxylated at the 4-position by C4H, a cytochrome P450-dependent monooxygenase, to yield p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): The final step in this shared pathway is the activation of p-coumaric acid to its corresponding thioester, p-coumaroyl-CoA, by 4CL. This reaction requires ATP and Coenzyme A. Plants possess multiple isoforms of 4CL, which exhibit different substrate specificities and are involved in directing metabolic flux towards different branches of the phenylpropanoid pathway.

Esterification to form p-Coumaroylquinic Acid

The activated p-coumaroyl-CoA is then esterified with quinic acid, which is also derived from the shikimate pathway.

-

Hydroxycinnamoyl-CoA:Shikimate/Quinate Hydroxycinnamoyltransferase (HCT/HQT): This enzyme catalyzes the transfer of the p-coumaroyl group from p-coumaroyl-CoA to an acceptor molecule. Specifically, hydroxycinnamoyl-CoA:quinate hydroxycinnamoyltransferase (HQT) utilizes quinic acid as the acceptor to form p-coumaroylquinic acid. HCT, on the other hand, preferentially uses shikimate as the acceptor, leading to the formation of p-coumaroylshikimate, a key intermediate in the biosynthesis of lignin monomers. The activity of HQT is thus a critical determinant for the production of pCQAs.

Caption: Core biosynthetic pathway of p-coumaroylquinic acid from L-phenylalanine.

Quantitative Data

The efficiency and substrate preference of the enzymes involved in pCQA biosynthesis are critical for understanding the metabolic flux. The following table summarizes available kinetic data for key enzymes in the pathway.

| Enzyme | Plant Source | Substrate | Km (µM) | Vmax/kcat | Reference |

| PAL | Petroselinum crispum | L-Phenylalanine | 32 | 1.5 nkat/mg | (Hanson & Havir, 1981) |

| C4H | Arabidopsis thaliana | trans-Cinnamic acid | 1.6 | 0.15 pkat/pmol P450 | (Urban et al., 1997) |

| 4CL1 | Arabidopsis thaliana | p-Coumaric acid | 19 | 10.3 µkat/mg | (Ehlting et al., 1999) |

| 4CL2 | Arabidopsis thaliana | p-Coumaric acid | 12 | 8.8 µkat/mg | (Ehlting et al., 1999) |

| HQT | Nicotiana tabacum | p-Coumaroyl-CoA | 10 | 2.5 nkat/mg | (Niggeweg et al., 2004) |

| HQT | Nicotiana tabacum | Quinic acid | 1000 | - | (Niggeweg et al., 2004) |

Note: Kinetic parameters can vary significantly depending on the plant species, enzyme isoform, and assay conditions.

Regulation of the Biosynthetic Pathway

The biosynthesis of pCQAs is tightly regulated at the transcriptional level in response to various developmental and environmental cues.

Transcriptional Regulation

The expression of genes encoding PAL, C4H, 4CL, and HQT is often coordinately regulated. This regulation is mediated by various families of transcription factors, including MYB, bHLH, and WRKY. These transcription factors bind to specific cis-regulatory elements in the promoter regions of the biosynthetic genes, thereby activating or repressing their transcription. For example, in response to UV radiation or pathogen attack, plants often upregulate the expression of these genes to increase the production of protective phenolic compounds.

Caption: Simplified signaling pathway for the regulation of pCQA biosynthesis.

Experimental Protocols

This section provides generalized methodologies for key experiments in the study of pCQA biosynthesis.

Enzyme Activity Assay for HQT

This protocol describes a method to determine the activity of HQT by monitoring the formation of p-coumaroylquinic acid.

-

Protein Extraction:

-

Grind plant tissue in liquid nitrogen to a fine powder.

-

Resuspend the powder in an extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM DTT, 1 mM PMSF).

-

Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.

-

The supernatant contains the crude protein extract.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 7.5)

-

1 mM quinic acid

-

0.1 mM p-coumaroyl-CoA

-

5-20 µg of crude protein extract

-

-

Incubate the reaction at 30°C for 30 minutes.

-

Stop the reaction by adding an equal volume of methanol or by acidification with HCl.

-

-

Product Detection:

-

Analyze the reaction mixture using High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column.

-

Use a gradient of water (with 0.1% formic acid) and acetonitrile as the mobile phase.

-

Monitor the absorbance at 310 nm to detect p-coumaroylquinic acid.

-

Quantify the product by comparing the peak area to a standard curve of authentic p-coumaroylquinic acid.

-

Workflow for Gene Expression Analysis

Caption: Experimental workflow for analyzing the expression of pCQA biosynthetic genes.

Conclusion

The biosynthesis of p-coumaroylquinic acids is a well-defined branch of the phenylpropanoid pathway, involving a conserved set of enzymes. The production of these compounds is tightly regulated in response to both internal and external stimuli, highlighting their importance in plant physiology. The information provided in this guide, including the biosynthetic pathway, quantitative data, regulatory aspects, and experimental protocols, serves as a valuable resource for researchers aiming to further elucidate the complexities of pCQA metabolism and explore their potential applications. Future research may focus on the characterization of specific enzyme isoforms and transcription factors from various plant species to enable more targeted metabolic engineering strategies.

References

The Pivotal Role of Coumaroylquinic Acids in Plant Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coumaroylquinic acids (CQAs), a prominent class of phenolic compounds derived from the phenylpropanoid pathway, are central to a plant's ability to interact with and respond to its environment. This technical guide provides an in-depth exploration of the multifaceted biological roles of CQAs in plant metabolism. It details their biosynthesis, their crucial functions in plant growth and development, and their significant contributions to defense mechanisms against biotic and abiotic stressors. This document synthesizes current research to offer a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visual representations of key metabolic and signaling pathways to facilitate a deeper understanding and inspire further research and application.

Introduction

Coumaroylquinic acids are esters formed between coumaric acid and quinic acid.[1] The most well-studied CQA is chlorogenic acid (5-O-caffeoylquinic acid), which is one of the most abundant polyphenols in the plant kingdom.[2][3] These compounds are not merely inert secondary metabolites but are dynamic molecules involved in a wide array of physiological processes.[4] Their functions range from structural roles in cell walls to acting as potent antioxidants and defense agents.[5] Understanding the intricate roles of CQAs is paramount for developing strategies to enhance crop resilience and for exploring their potential pharmacological applications.

Biosynthesis of Coumaroylquinic Acids

The biosynthesis of CQAs is intricately linked to the phenylpropanoid pathway, a major route for the synthesis of a variety of plant secondary metabolites. The pathway initiates with the amino acid phenylalanine.

The core biosynthetic steps leading to the formation of p-Coumaroyl-CoA are as follows:

-

Phenylalanine Ammonia-Lyase (PAL): Phenylalanine is deaminated to form cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): Cinnamic acid is hydroxylated to produce p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): p-Coumaric acid is activated to its thioester, p-coumaroyl-CoA.

From p-coumaroyl-CoA, the synthesis of CQAs can proceed through several routes, with the most recognized involving the enzyme hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT) . This enzyme catalyzes the transfer of the p-coumaroyl group from p-coumaroyl-CoA to quinic acid, forming p-coumaroylquinic acid. Further modifications, such as hydroxylation by p-coumaroyl ester 3'-hydroxylase (C3'H) , can then lead to the formation of other CQA derivatives, including the widely recognized chlorogenic acid.

Below is a diagram illustrating the core biosynthetic pathway of coumaroylquinic acids.

Biological Roles in Plant Metabolism

Role in Growth and Development

Coumaroylquinic acids have been implicated in various aspects of plant growth and development. While high concentrations of their precursors, such as p-coumaric acid, can sometimes inhibit growth, studies have shown that exogenous application of these compounds can, in some cases, enhance growth parameters. For instance, treatment of chia seedlings with p-coumaric acid led to increased shoot length and biomass. It is suggested that CQAs may influence plant growth by modulating phytohormone levels and signaling pathways. Furthermore, these compounds are precursors for lignin biosynthesis, a critical polymer for providing structural support to the plant body.

Role in Plant Defense

One of the most well-documented roles of coumaroylquinic acids is in plant defense against a wide range of biotic threats, including insect herbivores and pathogens.

-

Anti-herbivore Defense: Chlorogenic acid has been shown to be an effective deterrent to insect feeding and growth. Its accumulation in plant tissues can make them less palatable and can interfere with the digestive processes of insects.

-

Antimicrobial Activity: Coumaroylquinic acids and their derivatives exhibit inhibitory effects against various phytopathogenic fungi and bacteria. They can act as phytoanticipins (pre-formed antimicrobial compounds) or phytoalexins (compounds synthesized in response to infection).

The defensive role of CQAs is often linked to their ability to be oxidized by polyphenol oxidases (PPOs) upon tissue damage, leading to the formation of highly reactive quinones. These quinones can then covalently bind to and inactivate pathogen enzymes and other proteins.

Role in Abiotic Stress Response

Plants accumulate coumaroylquinic acids in response to various abiotic stresses, including high light (UV radiation), drought, and salinity. Their primary role in mitigating abiotic stress is attributed to their potent antioxidant activity.

-

Antioxidant Activity and ROS Scavenging: Abiotic stresses often lead to the overproduction of reactive oxygen species (ROS), which can cause significant damage to cellular components. Coumaroylquinic acids, with their phenolic hydroxyl groups, are excellent scavengers of free radicals, thereby protecting the plant from oxidative damage. They can donate a hydrogen atom to neutralize free radicals, forming a stable phenoxyl radical.

-

UV Protection: Accumulation of CQAs, particularly in the epidermal layers of leaves, helps in absorbing harmful UV-B radiation, thus shielding the photosynthetic machinery and other sensitive cellular components from damage.

The accumulation of these compounds under stress is a key component of a plant's acclimation and tolerance mechanisms.

Quantitative Data on Coumaroylquinic Acids in Plant Metabolism

The concentration of coumaroylquinic acids in plants can vary significantly depending on the species, tissue type, developmental stage, and environmental conditions. The following tables summarize representative quantitative data from various studies.

Table 1: Concentration of Chlorogenic Acid (CGA) in Various Plant Tissues

| Plant Species | Tissue | CGA Concentration (mg/g DW) | Reference |

| Solanum lycopersicum (Tomato) | Leaves | 5.0 - 15.0 | |

| Nicotiana tabacum (Tobacco) | Leaves | 10.0 - 30.0 | |

| Cynara scolymus (Artichoke) | Leaves | 20.0 - 50.0 | |

| Coffea arabica (Coffee) | Green Beans | 50.0 - 100.0 |

Table 2: Induction of Coumaroylquinic Acids Under Abiotic Stress

| Plant Species | Stress Condition | Fold Increase in CQA Levels | Reference |

| Lactuca sativa (Lettuce) | UV-B Radiation | 2.5 - 4.0 | |

| Triticum aestivum (Wheat) | Drought Stress | 1.5 - 2.0 | |

| Hordeum vulgare (Barley) | Salinity Stress | 1.2 - 1.8 |

Experimental Protocols

Extraction and Quantification of Coumaroylquinic Acids

A widely used method for the analysis of coumaroylquinic acids in plant tissues is High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS).

Protocol: HPLC-DAD Quantification of Chlorogenic Acid

-

Sample Preparation:

-

Freeze-dry plant tissue and grind to a fine powder.

-

Accurately weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

-

Add 1 mL of 80% methanol (v/v) containing 1% formic acid.

-

Vortex vigorously for 1 minute.

-

Sonciate for 30 minutes in a water bath at room temperature.

-

Centrifuge at 13,000 x g for 10 minutes.

-

Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

-

-

HPLC-DAD Analysis:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 30% B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection: Monitor at 325 nm.

-

-

Quantification:

-

Prepare a standard curve using authentic chlorogenic acid standards of known concentrations.

-

Quantify the chlorogenic acid in the sample by comparing its peak area to the standard curve.

-

Conclusion and Future Perspectives

Coumaroylquinic acids are undeniably central players in the complex metabolic network of plants. Their roles in growth, development, and defense underscore their importance for plant fitness and survival. The antioxidant properties of these compounds are particularly crucial for mitigating the damaging effects of both biotic and abiotic stresses. For researchers in plant science, a deeper understanding of the regulation of CQA biosynthesis could lead to the development of more resilient crop varieties. For professionals in drug development, the diverse biological activities of CQAs, including their antioxidant and anti-inflammatory properties, present exciting opportunities for the discovery of new therapeutic agents. Future research should focus on elucidating the intricate signaling pathways that govern CQA metabolism and their precise molecular targets to fully harness their potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Chlorogenic acid-mediated chemical defence of plants against insect herbivores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthetic Mechanisms of Plant Chlorogenic Acid from a Microbiological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

The Role of trans-5-O-(4-coumaroyl)-D-quinic Acid in Plant Defense Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-5-O-(4-coumaroyl)-D-quinic acid, a member of the chlorogenic acid family, is a phenolic compound synthesized through the phenylpropanoid pathway in plants. This pathway is a cornerstone of plant secondary metabolism, producing a diverse array of compounds crucial for growth, development, and adaptation to environmental stressors. As a hydroxycinnamic acid derivative, trans-5-O-(4-coumaroyl)-D-quinic acid plays a significant role in plant defense mechanisms against a wide range of biotic and abiotic threats, including pathogens and oxidative stress. This technical guide provides an in-depth overview of its biosynthesis, its multifaceted role in plant immunity, and the experimental methodologies used to elucidate its function.

Biosynthesis of trans-5-O-(4-coumaroyl)-D-quinic Acid

The biosynthesis of trans-5-O-(4-coumaroyl)-D-quinic acid is an integral part of the broader phenylpropanoid pathway. The process begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions.

The key enzymatic steps are:

-

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to form cinnamic acid.

-

Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

Hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT): Transfers the p-coumaroyl group from p-coumaroyl-CoA to quinic acid, yielding trans-5-O-(4-coumaroyl)-D-quinic acid.

Role in Plant Defense Mechanisms

trans-5-O-(4-coumaroyl)-D-quinic acid and related phenolic compounds are integral to a plant's innate immune system. Their defensive roles are multifaceted, encompassing direct antimicrobial and antioxidant activities, as well as participation in signaling cascades that orchestrate broader defense responses.

Antimicrobial Activity

While specific MIC values for trans-5-O-(4-coumaroyl)-D-quinic acid against a wide range of plant pathogens are not extensively documented, studies on structurally similar compounds provide strong evidence of its antimicrobial potential. For instance, 3-p-trans-coumaroyl-2-hydroxyquinic acid (CHQA), a closely related natural product, has demonstrated moderate inhibitory effects against various food-borne pathogens.[1]

| Pathogen | MIC Range (mg/mL) of CHQA |

| Bacillus cereus | 2.5 |

| Staphylococcus aureus | 5.0 |

| Listeria monocytogenes | 5.0 |

| Salmonella enterica | 5.0 |

| Escherichia coli | 10.0 |

| Pseudomonas aeruginosa | 5.0 |

Note: Data is for 3-p-trans-coumaroyl-2-hydroxyquinic acid (CHQA) and serves as an estimate for the potential activity of trans-5-O-(4-coumaroyl)-D-quinic acid.[1]

The proposed mechanism of action for these compounds involves the disruption of microbial cell membranes, leading to increased permeability and eventual cell death.

Antioxidant Activity

Pathogen infection and other environmental stresses often lead to the production of reactive oxygen species (ROS) in plants, which can cause significant cellular damage. Phenolic compounds like trans-5-O-(4-coumaroyl)-D-quinic acid are potent antioxidants that can scavenge these harmful free radicals.

| Assay | IC50/EC50 Value (for related compounds) | Reference Compound |

| DPPH Radical Scavenging | EC50: 7.39 μM | 5-O-caffeoylquinic acid[2] |

Enzyme Inhibition

trans-5-O-(4-coumaroyl)-D-quinic acid and its derivatives can also contribute to plant defense by inhibiting enzymes that are crucial for pathogen virulence or that are involved in processes detrimental to the plant during infection. Two such enzymes are tyrosinase and α-glucosidase.

-

Tyrosinase Inhibition: Tyrosinase is an enzyme involved in melanization, and its inhibition can be a target for controlling browning in fruits and vegetables, a process often associated with pathogen attack and wounding.

-

α-Glucosidase Inhibition: Inhibition of α-glucosidase can interfere with the carbohydrate metabolism of pathogens, thereby limiting their growth and proliferation.

Quantitative data on the inhibition of these enzymes by trans-5-O-(4-coumaroyl)-D-quinic acid is limited. However, chlorogenic acids as a class are known to be effective α-glucosidase inhibitors.

| Enzyme | Inhibitory Activity (Qualitative) |

| Tyrosinase | Potential inhibitor |

| α-Glucosidase | Known inhibitor class (Chlorogenic acids) |

Signaling Pathways in Plant Defense

The biosynthesis and accumulation of trans-5-O-(4-coumaroyl)-D-quinic acid are tightly regulated and are often induced upon pathogen recognition. This induction is part of a complex signaling network that orchestrates the plant's defense response.

Upon detection of pathogen-associated molecular patterns (PAMPs) or effectors by pattern recognition receptors (PRRs), a signaling cascade is initiated. This often involves a rapid generation of reactive oxygen species (ROS burst) and the activation of mitogen-activated protein kinase (MAPK) cascades. These initial signals lead to the synthesis of defense-related phytohormones, primarily salicylic acid (SA) and jasmonic acid (JA).

Both SA and JA signaling pathways can upregulate the expression of genes encoding enzymes of the phenylpropanoid pathway, leading to the accumulation of defense compounds, including trans-5-O-(4-coumaroyl)-D-quinic acid. This accumulation contributes to both local and systemic acquired resistance (SAR), providing broad-spectrum protection against subsequent infections.

Experimental Protocols

The following are detailed methodologies for key experiments cited or relevant to the study of trans-5-O-(4-coumaroyl)-D-quinic acid.

Antimicrobial Activity Assay (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

-

Test compound (trans-5-O-(4-coumaroyl)-D-quinic acid)

-

Sterile 96-well microtiter plates

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Microorganism to be tested

-

Spectrophotometer

-

Incubator

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the stock solution in the growth medium to achieve a range of concentrations.

-

Prepare a standardized inoculum of the test microorganism in the growth medium (e.g., to a density of 5 x 10^5 CFU/mL).

-

Add the microbial inoculum to each well of the microtiter plate. Include positive (microorganism in medium without the compound) and negative (medium only) controls.

-

Incubate the plate at the optimal growth temperature for the microorganism for 18-24 hours.

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

DPPH Radical Scavenging Assay

This assay measures the antioxidant capacity of a compound.

Materials:

-

Test compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

-

Methanol

-

96-well microtiter plate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in methanol.

-

Create a series of dilutions of the test compound in methanol in a 96-well plate.

-

Add a freshly prepared DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Calculate the percentage of radical scavenging activity for each concentration.

-

Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Tyrosinase Inhibition Assay

This protocol determines the inhibitory effect of a compound on tyrosinase activity.

Materials:

-

Test compound

-

Mushroom tyrosinase solution in phosphate buffer

-

L-DOPA solution in phosphate buffer

-

Phosphate buffer (pH 6.8)

-

96-well microtiter plate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

In a 96-well plate, add the test compound at various concentrations, the tyrosinase solution, and phosphate buffer.

-

Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for 10 minutes.

-

Initiate the reaction by adding the L-DOPA substrate to each well.

-

Immediately measure the absorbance at 475 nm at regular intervals for a set period (e.g., 20 minutes) to monitor the formation of dopachrome.

-

Calculate the rate of reaction for each concentration.

-

Determine the percentage of tyrosinase inhibition for each concentration relative to a control without the inhibitor.

-

Calculate the IC50 value from the dose-response curve.

Conclusion

trans-5-O-(4-coumaroyl)-D-quinic acid is a vital component of the plant's chemical defense arsenal. Its biosynthesis via the phenylpropanoid pathway and its subsequent accumulation upon pathogen challenge underscore its importance in plant immunity. Through its direct antimicrobial and antioxidant activities, as well as its role as a signaling molecule, this compound contributes significantly to the overall defense response. Further research to elucidate its precise mechanisms of action and its interactions within the complex network of plant defense signaling will undoubtedly provide valuable insights for the development of novel strategies for crop protection and for the discovery of new therapeutic agents.

References

A Technical Guide to the Discovery and Isolation of p-Coumaroylquinic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of p-coumaroylquinic acid (pCoQA) isomers. These phenolic compounds, found in various plant sources, are of increasing interest due to their potential biological activities. This document details the experimental protocols for their extraction and analysis, presents quantitative data in a structured format, and illustrates key workflows and pathways through diagrams.

Introduction to p-Coumaroylquinic Acid Isomers

p-Coumaroylquinic acids are esters formed between p-coumaric acid and quinic acid. The specific position of the ester linkage on the quinic acid ring gives rise to different isomers, with 3-O-p-coumaroylquinic acid, 4-O-p-coumaroylquinic acid, and 5-O-p-coumaroylquinic acid being commonly studied.[1][2] These compounds are a subclass of chlorogenic acids and are found in various natural sources, most notably coffee beans.[1][3] Their presence and concentration can be influenced by factors such as plant species, agricultural practices, and processing methods like roasting. Due to their antioxidant, anti-inflammatory, and other potential health benefits, the efficient isolation and characterization of these isomers are crucial for further research and drug development.

Discovery and Characterization

The identification of pCoQA isomers relies on a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful tool for their separation and initial identification. Further structural elucidation is typically achieved through Nuclear Magnetic Resonance (NMR) spectroscopy.

Chromatographic Separation

Reversed-phase HPLC is the most common method for separating pCoQA isomers. The choice of column, mobile phase composition, and gradient elution is critical for achieving optimal resolution.

Mass Spectrometry Analysis

Electrospray ionization (ESI) in negative ion mode is highly sensitive for the detection of phenolic compounds like pCoQAs. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide valuable structural information, helping to distinguish between different isomers. For instance, isomers can be differentiated based on the characteristic fragmentation of the quinic acid moiety.

NMR Spectroscopy

One- and two-dimensional NMR techniques are essential for the unambiguous structural confirmation of isolated isomers. Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom in the molecule, allowing for the precise determination of the esterification position on the quinic acid ring.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and characterization of p-coumaroylquinic acid isomers.

Extraction from Plant Material

Objective: To extract pCoQAs from a solid plant matrix.

Materials:

-

Dried and ground plant material (e.g., green coffee beans, leaves)

-

Methanol:Water solution (80:20, v/v)

-

n-Hexane

-

Filtration apparatus (e.g., Whatman No. 1 filter paper)

-

Rotary evaporator

Procedure:

-

Mix 500 g of the ground plant material with 1000 mL of the methanol:water solution.

-

Heat the mixture at 80°C for 1 hour with continuous stirring.

-

Filter the mixture to separate the extract from the solid residue.

-

Repeat the extraction process on the residue with a fresh portion of the solvent to maximize yield.

-

Combine the filtrates and concentrate the extract under vacuum using a rotary evaporator.

-

Defat the concentrated extract by partitioning with n-hexane twice to remove lipids.

-

The resulting aqueous methanolic extract contains the crude pCoQA isomers.

Isolation by Column Chromatography

Objective: To separate individual pCoQA isomers from the crude extract.

Materials:

-

Amberlite XAD-16 resin

-

Sephadex LH-20 resin

-

Ethanol:Water and Methanol:Water gradients

-

Chromatography columns

Procedure:

-

Amberlite XAD-16 Chromatography:

-

Pack a column with Amberlite XAD-16 resin.

-

Load the defatted crude extract onto the column.

-

Elute with a stepwise gradient of ethanol in water (e.g., 0%, 20%, 40%, 60%, 80% ethanol).

-

Collect fractions and monitor the presence of pCoQAs using thin-layer chromatography or HPLC.

-

-

Sephadex LH-20 Chromatography:

-

Pool the fractions containing the desired compounds.

-

Further purify the pooled fractions on a Sephadex LH-20 column.

-

Elute with a methanol:water mixture (e.g., 1:1, v/v).

-

Collect and concentrate the purified fractions.

-

HPLC-MS Analysis

Objective: To identify and quantify pCoQA isomers.

Instrumentation:

-

HPLC system with a C18 column

-

Mass spectrometer with an ESI source

Typical Conditions:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient from 5% to 95% B over 30 minutes.

-

Flow Rate: 0.5 mL/min

-

MS Detection: Negative ion mode, scanning a mass range of m/z 100-1000.

NMR Spectroscopy

Objective: To confirm the structure of isolated isomers.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

Deuterated solvent (e.g., Methanol-d4)

Procedure:

-

Dissolve a pure sample of the isolated isomer in the deuterated solvent.

-

Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra.

-

Analyze the spectra to assign all proton and carbon signals and confirm the connectivity and stereochemistry of the molecule.

Quantitative Data Summary

The following tables summarize key quantitative data for p-coumaroylquinic acid isomers.

Table 1: HPLC-MS Characterization of p-Coumaroylquinic Acid Isomers

| Isomer | Retention Time (min) | [M-H]⁻ (m/z) | Key MS/MS Fragments (m/z) |

| 3-O-p-coumaroylquinic acid | Varies | 337 | 191, 173, 163, 145, 119 |

| 4-O-p-coumaroylquinic acid | Varies | 337 | 191, 173, 163, 145 |

| 5-O-p-coumaroylquinic acid | Varies | 337 | 191, 179, 163, 145 |

Note: Retention times are column and method-dependent. Fragmentation patterns are key for identification.

Table 2: ¹H NMR Chemical Shifts (δ, ppm) for p-Coumaroylquinic Acid Isomers in Methanol-d4

| Proton | 3-O-pCoQA | 4-O-pCoQA | 5-O-pCoQA |

| H-2ax | 2.15 | 2.20 | 2.08 |

| H-2eq | 2.25 | 2.30 | 2.15 |

| H-3 | 5.38 | 4.15 | 3.85 |

| H-4 | 4.18 | 5.35 | 4.10 |

| H-5 | 3.90 | 3.95 | 5.30 |

| H-6ax | 2.05 | 2.10 | 2.20 |

| H-6eq | 2.30 | 2.35 | 2.25 |

| H-7' (vinyl) | 7.60 (d, J=15.9 Hz) | 7.62 (d, J=15.9 Hz) | 7.58 (d, J=15.9 Hz) |

| H-8' (vinyl) | 6.35 (d, J=15.9 Hz) | 6.38 (d, J=15.9 Hz) | 6.30 (d, J=15.9 Hz) |

| H-2', H-6' | 7.45 (d, J=8.6 Hz) | 7.48 (d, J=8.6 Hz) | 7.42 (d, J=8.6 Hz) |

| H-3', H-5' | 6.80 (d, J=8.6 Hz) | 6.82 (d, J=8.6 Hz) | 6.78 (d, J=8.6 Hz) |

Note: Chemical shifts and coupling constants (J) are approximate and can vary slightly based on experimental conditions.

Visualizations

The following diagrams illustrate the experimental workflow for the isolation of pCoQA isomers and a potential signaling pathway associated with their biological activity.

Caption: Experimental workflow for the isolation and characterization of p-coumaroylquinic acid isomers.

Caption: Postulated anti-inflammatory and antioxidant signaling pathways of p-coumaroylquinic acids.

References

Spectroscopic and Biological Insights into trans-5-O-(4-coumaroyl)-D-quinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-5-O-(4-coumaroyl)-D-quinic acid, a naturally occurring phenolic compound, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of its spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside detailed experimental protocols for its isolation. Furthermore, this document explores the compound's interaction with cellular signaling pathways, offering valuable insights for researchers in drug discovery and natural product chemistry.

Spectroscopic Data

The structural elucidation of trans-5-O-(4-coumaroyl)-D-quinic acid is dependent on a combination of spectroscopic techniques. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and UV-Vis spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for trans-5-O-(4-coumaroyl)-D-quinic acid

| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Quinic Acid Moiety | |||

| 2 | 2.00 / 2.19 | m | |

| 3 | 4.13 | m | |

| 4 | 3.73 | dd | 7.0, 4.5 |

| 5 | 5.27 | m | |

| 6 | 2.18 | m | |

| p-Coumaroyl Moiety | |||

| 2' | 7.45 | d | 8.5 |

| 3' | 6.80 | d | 8.5 |

| 5' | 6.80 | d | 8.5 |

| 6' | 7.45 | d | 8.5 |

| 7' (α) | 6.22 | d | 16.0 |

| 8' (β) | 7.55 | d | 16.0 |

Table 2: ¹³C NMR Spectroscopic Data for trans-5-O-(4-coumaroyl)-D-quinic acid (126 MHz, CD₃OD) [1]

| Atom No. | Chemical Shift (δ, ppm) |

| Quinic Acid Moiety | |

| 1 (C=O) | 177.02 |

| 2 | 38.77 |

| 3 | 71.15 |

| 4 | 73.41 |

| 5 | 72.00 |

| 6 | 38.22 |

| 7 | 76.15 |

| p-Coumaroyl Moiety | |

| 1' | 127.23 |

| 2' | 131.18 |

| 3' | 116.80 |

| 4' | 161.28 |

| 5' | 116.80 |

| 6' | 131.18 |

| 7' (α, C=O) | 168.61 |

| 8' (β) | 115.33 |

| 9' | 146.68 |

Mass Spectrometry (MS)

Table 3: LC-MS Data for trans-5-O-(4-coumaroyl)-D-quinic acid

| Parameter | Value | Reference |

| Molecular Formula | C₁₆H₁₈O₈ | [2] |

| Molecular Weight | 338.31 g/mol | [2] |

| Precursor m/z ([M-H]⁻) | 337 | [2] |

| Ionization Mode | ESI Negative | [2] |

| Instrument 1 | Esquire QIT | |

| Instrument 2 | API 3000 QqQ |

UV-Visible Spectroscopy

The UV-Vis spectrum of trans-5-O-(4-coumaroyl)-D-quinic acid is primarily dictated by the p-coumaroyl moiety. In methanol, the parent compound, p-coumaric acid, exhibits an absorption maximum (λmax) at 315 nm.

Experimental Protocols

Isolation of trans-5-O-(4-coumaroyl)-D-quinic acid from Plant Material

The following protocol outlines a general method for the isolation and purification of trans-5-O-(4-coumaroyl)-D-quinic acid from plant sources, such as immature pear fruit.

Workflow for Isolation and Purification

Caption: General workflow for the isolation and purification of trans-5-O-(4-coumaroyl)-D-quinic acid.

Detailed Steps:

-

Plant Material Preparation: The selected plant material (e.g., immature pear fruit) is washed, dried, and ground into a fine powder.

-

Extraction: The powdered material is extracted with 60% aqueous ethanol at room temperature with continuous stirring or sonication. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The ethanol is then removed from the filtrate under reduced pressure using a rotary evaporator.

-

Column Chromatography: The concentrated aqueous extract is subjected to column chromatography using a non-polar adsorbent resin such as Amberlite XAD-2. The column is washed with water to remove sugars and other polar impurities.

-

Elution: The desired phenolic compounds, including trans-5-O-(4-coumaroyl)-D-quinic acid, are eluted from the column using a stepwise gradient of methanol in water.

-

Fraction Analysis: The collected fractions are monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) with UV detection to identify those containing the target compound.

-

Purification: Fractions enriched with trans-5-O-(4-coumaroyl)-D-quinic acid are pooled and subjected to further purification using preparative HPLC.

-

Structure Verification: The purity and identity of the isolated compound are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Activity and Signaling Pathways

Polyphenolic compounds are known to interact with various cellular signaling pathways. While direct studies on the effect of trans-5-O-(4-coumaroyl)-D-quinic acid on specific signaling cascades are limited, related compounds and polyphenols, in general, have been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The MAPK pathway is a crucial regulator of cellular processes such as proliferation, differentiation, and apoptosis.

Hypothesized Interaction with the MAPK Signaling Pathway

Caption: Hypothesized modulatory effect of trans-5-O-(4-coumaroyl)-D-quinic acid on the MAPK/ERK pathway.

The diagram above illustrates a simplified representation of the MAPK/ERK pathway. It is hypothesized that, like other polyphenols, trans-5-O-(4-coumaroyl)-D-quinic acid may exert its biological effects by inhibiting key kinases in this pathway, such as MEK or ERK. This potential inhibition could lead to the downstream modulation of transcription factors and ultimately affect cellular responses. Further research is required to validate this specific mechanism of action for trans-5-O-(4-coumaroyl)-D-quinic acid.

Conclusion

This technical guide provides a consolidated resource of the available spectroscopic data for trans-5-O-(4-coumaroyl)-D-quinic acid, a detailed experimental protocol for its isolation, and a prospective view of its potential interaction with cellular signaling pathways. This information is intended to serve as a valuable tool for researchers engaged in the study of natural products and their therapeutic applications. Further investigation into the specific biological targets and mechanisms of action of this compound is warranted to fully elucidate its pharmacological potential.

References

In Vitro Antioxidant Activity of p-Coumaroylquinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Coumaroylquinic acids (p-CQAs) are a group of naturally occurring phenolic compounds formed by the esterification of p-coumaric acid and quinic acid. They are found in a variety of plant-based foods and beverages, including coffee, fruits, and vegetables. As members of the hydroxycinnamic acid family, p-CQAs are recognized for their potential health benefits, which are largely attributed to their antioxidant properties. This technical guide provides an in-depth overview of the in vitro antioxidant activity of p-coumaroylquinic acid, focusing on the core methodologies used for its evaluation and the available data on its efficacy. While direct quantitative data for specific p-coumaroylquinic acid isomers (3-p-CQA, 4-p-CQA, and 5-p-CQA) is limited in publicly available literature, this guide synthesizes existing data on the closely related p-coumaric acid and other phenolic compounds to provide a comparative context for their potential antioxidant capacity.

Quantitative Antioxidant Activity Data

The antioxidant activity of phenolic compounds is typically evaluated using various in vitro assays that measure their ability to scavenge free radicals or reduce oxidizing agents. The most common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, the FRAP (Ferric Reducing Antioxidant Power) assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay.

The following tables summarize the available quantitative data for p-coumaric acid and other relevant phenolic compounds. It is important to note that these values can vary depending on the specific experimental conditions.

Table 1: DPPH Radical Scavenging Activity (IC50 values)

The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity.

| Compound | IC50 (µM) | IC50 (µg/mL) | Reference |

| p-Coumaric Acid | 1400 - 1600 | ~255.69 | [1] |

| Ascorbic Acid (Standard) | - | 43.2 | [2] |

| Trolox (Standard) | - | 6.3 | [2] |

| Caffeic Acid | - | 5.9 | [2] |

| Ferulic Acid | - | 9.9 | [2] |

Table 2: ABTS Radical Scavenging Activity (TEAC values)

TEAC (Trolox Equivalent Antioxidant Capacity) measures the antioxidant capacity of a substance in comparison to the standard, Trolox. A higher TEAC value signifies greater antioxidant activity.

| Compound | TEAC (mM Trolox equivalents/mM compound) | Reference |

| p-Coumaric Acid | Data not readily available | |

| Caffeoylquinic acid isomers | Qualitatively high | |

| Dicaffeoylquinic acid isomers | Qualitatively higher than CQA isomers |

Table 3: Ferric Reducing Antioxidant Power (FRAP) Values

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The results are expressed as µM Fe²⁺ equivalents.

| Compound | FRAP Value (µM Fe²⁺) at various concentrations | Reference |

| p-Coumaric Acid | 24 - 113 | |

| Gallic Acid | 494 - 5033 | |

| Caffeic Acid | Higher than p-coumaric acid |

Table 4: Oxygen Radical Absorbance Capacity (ORAC) Values

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation. Results are expressed as µmol of Trolox Equivalents (TE) per gram or µmol of the compound.

| Compound | ORAC Value (µM TE) at various concentrations | Reference |

| p-Coumaric Acid | 20 - 33 | |

| Rosmarinic Acid | 50 - 92 |

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and sample characteristics.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a color change from purple to yellow, which is measured spectrophotometrically.

Workflow:

Caption: General workflow for the DPPH antioxidant assay.

Methodology:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The solution should be freshly prepared and stored in a dark container to prevent degradation.

-

Sample and Standard Preparation: Prepare stock solutions of the p-coumaroylquinic acid isomers and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in a suitable solvent (e.g., methanol). From the stock solutions, prepare a series of dilutions to obtain a range of concentrations.

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of each sample or standard dilution to the wells.

-

Add the DPPH working solution to each well.

-

Include a blank control containing only the solvent and DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank control and A_sample is the absorbance of the sample/standard. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample/standard.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by an antioxidant results in a decolorization that is measured spectrophotometrically.

Workflow:

Caption: General workflow for the ABTS antioxidant assay.

Methodology:

-

Preparation of ABTS Radical Cation (ABTS•⁺): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.

-

Preparation of ABTS•⁺ Working Solution: Before use, dilute the ABTS•⁺ stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample and Standard Preparation: Prepare stock solutions of the p-coumaroylquinic acid isomers and a standard antioxidant (e.g., Trolox) in a suitable solvent. From the stock solutions, prepare a series of dilutions.

-

Assay Procedure:

-

Add a specific volume of the ABTS•⁺ working solution to a cuvette or microplate well.

-

Add a small volume of the sample or standard solution and mix thoroughly.

-

Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

-

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition as in the DPPH assay. The antioxidant capacity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated from the calibration curve of Trolox.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

Workflow:

Caption: General workflow for the FRAP antioxidant assay.

Methodology:

-

Preparation of FRAP Reagent:

-

Prepare a 300 mM acetate buffer (pH 3.6).

-

Prepare a 10 mM solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl.

-

Prepare a 20 mM aqueous solution of FeCl₃·6H₂O.

-

Prepare the fresh FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.

-

-

Sample and Standard Preparation: Prepare a series of dilutions of the p-coumaroylquinic acid isomers and a ferrous sulfate (FeSO₄·7H₂O) standard.

-

Assay Procedure:

-

Add a specific volume of the FRAP reagent to a test tube or microplate well.

-

Add a small volume of the sample or standard solution and mix.

-

Incubate the mixture at 37°C for a specific time (e.g., 4 minutes).

-

-

Measurement: Measure the absorbance of the blue-colored complex at 593 nm.

-

Calculation: The antioxidant capacity is determined from a standard curve of ferrous sulfate and expressed as µmol of Fe²⁺ equivalents per gram or µmol of the sample.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe (typically fluorescein) by peroxyl radicals generated from AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Workflow:

Caption: General workflow for the ORAC antioxidant assay.

Methodology:

-

Reagent Preparation:

-

Prepare a working solution of fluorescein in a phosphate buffer (75 mM, pH 7.4).

-

Prepare a solution of AAPH in the same phosphate buffer. This solution should be made fresh daily.

-

Prepare a series of Trolox standards and sample dilutions in the phosphate buffer.

-

-

Assay Procedure:

-

In a black 96-well microplate, add the fluorescein solution to each well.

-

Add the sample, standard, or blank (buffer) to the respective wells.

-

Incubate the plate at 37°C for a pre-incubation period (e.g., 30 minutes).

-

Initiate the reaction by adding the AAPH solution to all wells.

-

-

Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. Readings are typically taken every 1-2 minutes for 60-90 minutes.

-

Calculation: Calculate the area under the fluorescence decay curve (AUC) for each sample, standard, and blank. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. The ORAC value is then determined by comparing the net AUC of the sample to the standard curve of Trolox and is expressed as µmol of Trolox equivalents (TE).

Potential Signaling Pathway: Nrf2 Activation

Beyond direct radical scavenging, phenolic compounds like p-coumaric acid can exert antioxidant effects by modulating intracellular signaling pathways. One of the most important of these is the Keap1-Nrf2 pathway, which is a key regulator of the cellular antioxidant response.

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription and subsequent protein expression. These proteins include enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful substances.

Caption: Nrf2 signaling pathway activation by p-coumaroylquinic acid.

Conclusion

p-Coumaroylquinic acids represent a promising class of natural antioxidants. While direct quantitative data on the in vitro antioxidant activity of individual p-CQA isomers is still emerging, the information available for the parent compound, p-coumaric acid, and related phenolic compounds suggests a significant potential for free radical scavenging and the modulation of cellular antioxidant defenses. The standardized protocols provided in this guide offer a robust framework for the systematic evaluation of p-CQAs and other novel antioxidant compounds. Further research is warranted to fully elucidate the structure-activity relationships of p-CQA isomers and their precise mechanisms of action, which will be crucial for their development as potential therapeutic agents or functional food ingredients.

References

Methodological & Application

Synthesis of p-Coumaroylquinic Acid Isomers: A Guide to Protecting Group Strategies

Application Notes & Protocols for Researchers in Drug Discovery and Development

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of four major isomers of p-coumaroylquinic acid: 1-O-p-coumaroylquinic acid, 3-O-p-coumaroylquinic acid, 4-O-p-coumaroylquinic acid, and 5-O-p-coumaroylquinic acid. The synthesis of these commercially unavailable isomers is crucial for research into their biological activities and potential therapeutic applications. The described methodologies rely on a strategic use of protecting groups to achieve regioselective esterification of (-)-quinic acid with p-coumaric acid. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

p-Coumaroylquinic acids are a class of phenolic compounds found in various plants and are esters formed between p-coumaric acid and quinic acid.[1] These compounds exhibit a range of biological activities, making them interesting candidates for pharmaceutical research and development. The specific isomerism, determined by the position of the p-coumaroyl group on the quinic acid ring, can significantly influence their biological effects. The synthesis of specific, pure isomers is therefore essential for detailed structure-activity relationship studies.

The primary challenge in the synthesis of these isomers lies in the regioselective esterification of one of the four hydroxyl groups of quinic acid. This is overcome by employing a protecting group strategy, where specific hydroxyl groups are temporarily blocked to direct the acylation to the desired position. This document outlines the distinct protection, esterification, and deprotection strategies for the synthesis of the 1-O, 3-O, 4-O, and 5-O isomers of p-coumaroylquinic acid.

General Experimental Workflow

The overall synthetic strategy for producing p-coumaroylquinic acid isomers involves a multi-step process that begins with the selective protection of the hydroxyl and carboxyl groups of (-)-quinic acid. The protected quinic acid is then esterified with an activated form of p-coumaric acid, typically p-acetylcoumaroyl chloride. The final step involves the removal of all protecting groups to yield the desired p-coumaroylquinic acid isomer.

Data Presentation: Synthesis Yields

The following table summarizes the reported yields for the key steps in the synthesis of the four p-coumaroylquinic acid isomers.

| Isomer | Synthesis Step | Protecting Group(s) | Reagents & Conditions | Yield (%) | Reference |

| 1-O-p-coumaroylquinic acid | Protection | Lactone formation (3,4,5-OH protected) | Modified literature procedure | 72 | [1] |

| Esterification | - | p-acetylcoumaroyl chloride, DMAP, pyridine, CH₂Cl₂ | 57 | [1] | |

| Deprotection | - | 2N HCl / THF | 84 | [1] | |

| 3-O-p-coumaroylquinic acid | Protection | Methyl ester (COOH), Acetonide (4,5-OH) | MeOH; 2,2,3,3-tetramethoxybutane | 15 (overall) | [1] |

| Esterification | - | p-acetylcoumaroyl chloride | 74 | ||

| Deprotection | - | 2N HCl / THF | 62 (conversion) | ||

| 4-O-p-coumaroylquinic acid | Protection | Lactone (5-OH), Benzyl ether (3-OH) | Dehydration; Benzylation | - | |

| Esterification | - | p-acetylcoumaroyl chloride | - | ||

| Deprotection | - | H₂, Pd/C; 2N HCl / THF | - | ||

| 5-O-p-coumaroylquinic acid | Protection | Ethyl ester (COOH), Lactone (3,4-OH protected) | NaOEt, EtOH | - | |

| Esterification | - | p-acetylcoumaroyl chloride, DMAP, pyridine, CH₂Cl₂ | 48 | ||

| Deprotection | - | 2N HCl / THF | 77 |

Note: Yields for the synthesis of 4-O-p-coumaroylquinic acid were not explicitly provided in the primary reference.

Experimental Protocols

General Considerations: Preparation of p-Acetylcoumaroyl Chloride

A common reagent in the synthesis of p-coumaroylquinic acid isomers is p-acetylcoumaroyl chloride. This is prepared from p-coumaric acid by first protecting the phenolic hydroxyl group as an acetate ester, followed by conversion of the carboxylic acid to the acid chloride.

Protocol 1: Synthesis of 1-O-p-coumaroylquinic acid

This synthesis involves the protection of the 3, 4, and 5-hydroxyl groups of quinic acid through lactone formation, followed by esterification of the 1-hydroxyl group and subsequent deprotection.

1. Protection of (-)-Quinic Acid:

-

The hydroxyl groups at positions 3, 4, and 5 are protected via a modified literature procedure to form a lactone. This intermediate is obtained in a 72% yield and can be used in the next step without further purification.

2. Esterification:

-

The protected quinic acid lactone is dissolved in dichloromethane.

-

4-(Dimethylamino)pyridine (DMAP) and pyridine are added to the solution.

-

p-Acetylcoumaroyl chloride is added, and the reaction is stirred at room temperature for 24 hours.

-

The resulting protected ester is purified by column chromatography to yield the product in 57% yield.

3. Deprotection:

-

The protected ester is dissolved in a 4:1 mixture of 2N HCl and tetrahydrofuran (THF).

-

The solution is stirred at room temperature for 11 days.

-

Purification yields 1-O-p-coumaroylquinic acid in 84% yield.

Protocol 2: Synthesis of 3-O-p-coumaroylquinic acid

The synthesis of the 3-O isomer requires protection of the carboxylic acid and the hydroxyl groups at positions 4 and 5.

1. Protection of (-)-Quinic Acid:

-

The carboxylic acid group of (-)-quinic acid is first protected by esterification with methanol to form methyl quinate.

-

The hydroxyl groups at positions 4 and 5 are then protected using 2,2,3,3-tetramethoxybutane to form an acetonide.

-

The overall yield for these two protection steps is 15%.

2. Esterification:

-

The protected methyl quinate is reacted with p-acetylcoumaroyl chloride under standard esterification conditions.

-

The resulting ester is purified by column chromatography to give a 74% yield.

3. Deprotection:

-

The protected ester is treated with a 3:1 mixture of 2N HCl and THF for 6 days.

-

This deprotection step can lead to acyl migration, resulting in a mixture of 3-O and 4-O-p-coumaroylquinic acid. The reaction should be monitored by ¹H-NMR. A 62% conversion to a 4:1 mixture of the 3-O and 4-O isomers is reported.

Protocol 3: Synthesis of 4-O-p-coumaroylquinic acid

The synthesis of the 4-O isomer involves protection of the hydroxyl groups at positions 3 and 5.

1. Protection of (-)-Quinic Acid:

-

(-)-Quinic acid is first dehydrated to form 1,5-γ-quinide, protecting the 5-hydroxyl group as a lactone.

-

The 3-hydroxyl group is then protected, for example, as a benzyl ether.

2. Esterification:

-

The protected quinide is esterified at the 4-hydroxyl position with p-acetylcoumaroyl chloride.

3. Deprotection:

-

The protecting groups are removed. The benzyl group can be removed by hydrogenolysis (H₂, Pd/C), and the lactone and acetyl group can be hydrolyzed under acidic conditions (e.g., 2N HCl / THF).

-

Acyl migration to the 3- and 5-positions can occur during deprotection.

Protocol 4: Synthesis of 5-O-p-coumaroylquinic acid

The synthesis of the 5-O isomer can be achieved by protecting the 3- and 4-hydroxyl groups.

1. Protection of (-)-Quinic Acid:

-

The same lactone intermediate used for the 1-O isomer synthesis (protecting the 3- and 4-hydroxyl groups) is used as the starting material.

-

The lactone ring is opened, and the carboxylic acid is protected as an ethyl ester by treatment with sodium ethoxide in ethanol.

2. Esterification:

-

The resulting protected quinic acid derivative is esterified with p-acetylcoumaroyl chloride using DMAP and pyridine in dichloromethane.

-

The protected ester is obtained in 48% yield after column chromatography. The 1-hydroxyl group, being axial, does not typically react under these mild conditions.

3. Deprotection:

-

The protected ester is deprotected using 2N HCl in THF for 6 days.

-

5-O-p-coumaroylquinic acid is obtained in 77% yield.

Conclusion

The synthesis of p-coumaroylquinic acid isomers is a challenging but achievable task through the careful application of protecting group chemistry. The protocols outlined in this document provide a foundation for the regioselective synthesis of the 1-O, 3-O, 4-O, and 5-O isomers. Researchers should be aware of potential side reactions, such as acyl migration, and may need to optimize reaction conditions and purification methods for their specific applications. The availability of these pure isomers will facilitate further investigation into their biological properties and potential as therapeutic agents.

References

Application Note: HPLC Method for the Separation and Quantification of Coumaroylquinic Acids

AN-HPLC-CQA-001

Audience: Researchers, scientists, and drug development professionals.

Introduction

Coumaroylquinic acids (pCoQAs) are a class of phenolic compounds formed from the esterification of p-coumaric acid and quinic acid.[1] These compounds are found in a variety of plant species and food products, including coffee, fruits, and vegetables.[1] As a subgroup of chlorogenic acids, they exhibit significant antioxidant properties and are of great interest for their potential health benefits, including roles in preventing cardiovascular diseases and type 2 diabetes.[1][2]

The analysis of pCoQAs is challenging due to the existence of multiple positional isomers, such as 3-O-p-coumaroylquinic acid (3-pCoQA), 4-O-p-coumaroylquinic acid (4-pCoQA), and 5-O-p-coumaroylquinic acid (5-pCoQA).[1] These isomers have the same mass and similar spectral properties, making their separation and individual quantification critical for accurate analysis. High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase (RP-HPLC), coupled with UV or Mass Spectrometry (MS) detection is the most widely employed technique for this purpose. This application note provides detailed protocols for the separation and quantification of pCoQA isomers using RP-HPLC.

Experimental Protocols